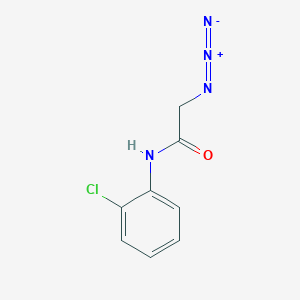

2-azido-N-(2-chlorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-azido-N-(2-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O/c9-6-3-1-2-4-7(6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUSHABYFUMTHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CN=[N+]=[N-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501294370 | |

| Record name | 2-Azido-N-(2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116433-50-2 | |

| Record name | 2-Azido-N-(2-chlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116433-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azido-N-(2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-azido-N-(2-chlorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-azido-N-(2-chlorophenyl)acetamide. Due to the limited availability of direct experimental data for this specific molecule, this document compiles information from closely related analogs and computational predictions to offer a robust profile for research and development purposes. Detailed experimental protocols for determining key physicochemical parameters are also provided, alongside a workflow for its synthesis and characterization. This guide is intended to serve as a foundational resource for scientists and researchers engaged in the fields of medicinal chemistry, chemical synthesis, and drug development.

Chemical Identity

IUPAC Name: this compound

Chemical Formula: C8H7ClN4O

Molecular Weight: 210.62 g/mol

Canonical SMILES: C1=CC=C(C(=C1)NC(=O)CN=[N+]=[N-])Cl

InChI Key: Not available.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that where experimental data is not available, values are estimated based on structurally similar compounds or computational models.

| Property | Value | Source/Method |

| Melting Point | Estimated: 85-95 °C | Based on the melting point of the precursor N-(2-chlorophenyl)acetamide (88 °C) and related azido-acetamides.[1] |

| Boiling Point | Data not available | |

| Aqueous Solubility | Predicted: Low | The presence of the aromatic ring and chlorine atom suggests low water solubility. |

| pKa | Predicted: ~14-16 (amide proton) | Amide protons are generally weakly acidic. |

| LogP (Octanol-Water Partition Coefficient) | Predicted: ~2.5 | Based on the computed XLogP3 for the isomeric N-(2-azido-4-chlorophenyl)acetamide.[2] |

| Hydrogen Bond Donors | 1 | Computed for N-(2-azido-4-chlorophenyl)acetamide.[2] |

| Hydrogen Bond Acceptors | 3 | Computed for N-(2-azido-4-chlorophenyl)acetamide.[2] |

| Topological Polar Surface Area (TPSA) | 43.5 Ų | Computed for N-(2-azido-4-chlorophenyl)acetamide.[2] |

Spectroscopic Data (Predicted)

| Technique | Functional Group | Expected Wavenumber/Chemical Shift |

| Infrared (IR) Spectroscopy | Azide (–N₃) Stretch | ~2100 cm⁻¹ (strong, sharp) |

| Amide (N–H) Stretch | ~3250 cm⁻¹ | |

| Amide (C=O) Stretch | ~1660 cm⁻¹ | |

| ¹H NMR Spectroscopy | Methylene (CH₂-N₃) | ~4.0 ppm (singlet) |

| Amide (NH) | ~8.0-9.0 ppm (broad singlet) | |

| Aromatic (Ar-H) | ~7.0-7.5 ppm (multiplet) | |

| ¹³C NMR Spectroscopy | Methylene (CH₂-N₃) | ~50-55 ppm |

| Carbonyl (C=O) | ~165-170 ppm | |

| Aromatic (Ar-C) | ~120-140 ppm |

Experimental Protocols

Synthesis of this compound

A generalized synthetic protocol based on the preparation of analogous compounds is as follows:

-

Dissolution: Dissolve 2-chloro-N-(2-chlorophenyl)acetamide in a suitable solvent system, such as a mixture of ethanol and water.

-

Addition of Azide: Add an excess of sodium azide (NaN₃) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to allow the product to precipitate.

-

Purification: Filter the precipitate and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

References

"2-azido-N-(2-chlorophenyl)acetamide CAS number and molecular weight"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-azido-N-(2-chlorophenyl)acetamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide focuses on its fundamental chemical properties, a projected synthesis protocol based on established reactions of analogous compounds, and the necessary precursors.

Core Chemical Data

While a specific CAS number for this compound is not publicly documented, its key properties can be extrapolated. The molecular formula is C₈H₇ClN₄O. The primary precursor for its synthesis is 2-chloro-N-(2-chlorophenyl)acetamide.

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | Not available | - |

| Molecular Formula | C₈H₇ClN₄O | Calculated |

| Molecular Weight | 210.62 g/mol | Calculated |

| Precursor Name | 2-chloro-N-(2-chlorophenyl)acetamide | [1][2] |

| Precursor CAS No. | 3289-76-7 | [1][2] |

| Precursor Mol. Wt. | 204.05 g/mol | [1] |

Proposed Synthesis

The synthesis of this compound is projected to proceed via a nucleophilic substitution reaction. This method is well-established for the synthesis of similar azido-N-arylacetamides.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related compounds.

Materials:

-

Sodium azide (NaN₃)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Filtration apparatus (e.g., Büchner funnel)

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-N-(2-chlorophenyl)acetamide (1 equivalent) in a mixture of ethanol and water (e.g., a 70:30 ratio).

-

Add sodium azide (approximately 1.2 to 1.5 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.

-

The product, this compound, is expected to precipitate out of the solution.

-

Collect the precipitate by filtration and wash it with cold water to remove any remaining salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis Workflow

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the signaling pathways affected by this compound or its detailed biological activity. Research on analogous compounds suggests that N-arylacetamides can possess a range of biological activities. However, without direct experimental evidence, any potential biological role of the title compound remains speculative.

Conclusion

This technical guide provides the foundational chemical information for this compound, including its calculated molecular weight and a detailed, evidence-based protocol for its synthesis. The provided workflow and data tables offer a clear and concise summary for researchers. It is important to note the current absence of experimental data on the biological effects of this specific compound, highlighting an area for future investigation.

References

A Technical Guide to the Spectral Analysis of 2-azido-N-(2-chlorophenyl)acetamide and Its Analogs

This technical guide provides a comprehensive overview of the spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for compounds structurally related to 2-azido-N-(2-chlorophenyl)acetamide. Due to the limited availability of public data for the specific target compound, this guide leverages data from close analogs, namely 2-azido-N-(4-fluorophenyl)acetamide and 2-azido-N-(4-methylphenyl)acetamide, to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectral characteristics.

Introduction

N-arylacetamides and their derivatives are significant intermediates in the synthesis of various medicinal, agrochemical, and pharmaceutical compounds. The incorporation of an azido group offers a versatile handle for further chemical modifications, such as click chemistry, making these compounds valuable building blocks in drug discovery and development. This guide focuses on the synthesis and spectral characterization of this class of molecules, providing detailed experimental protocols and data interpretation.

Experimental Protocols

The synthesis of 2-azido-N-arylacetamides generally follows a two-step process involving the chloroacetylation of an aniline derivative followed by nucleophilic substitution with sodium azide.

General Synthesis of 2-azido-N-phenylacetamides:

A general method for synthesizing 2-azido-N-phenylacetamides involves the reaction of the corresponding aniline with chloroacetyl chloride, followed by a reaction with sodium azide. This two-step process is a common route to obtaining the desired azido derivative.[1]

Synthesis of 2-azido-N-(4-fluorophenyl)acetamide:

To synthesize 2-azido-N-(4-fluorophenyl)acetamide, 2-chloro-N-(4-fluorophenyl)acetamide (0.011 mol) and sodium azide (0.015 mol) are dissolved in a 70:30 mixture of ethanol and water. The solution is then refluxed for 24 hours at 353 K. The completion of the reaction is monitored using thin-layer chromatography (TLC). The resulting precipitate of 2-azido-N-(4-fluorophenyl)acetamide is filtered and washed with cold water. For purification, the product can be dissolved in hot ethanol, filtered, and the filtrate is left undisturbed for seven days to form colorless, thick plate-like crystals.[2]

Synthesis of 2-azido-N-(4-methylphenyl)acetamide:

Similarly, for the synthesis of 2-azido-N-(4-methylphenyl)acetamide, 2-chloro-N-(p-tolyl)acetamide (0.011 mol) and sodium azide (0.015 mol) are dissolved in a 70:30 ethanol/water mixture and refluxed at 80°C for 24 hours. Reaction progress is monitored by TLC. Upon completion, the precipitated product is filtered and washed with cold water. Crystallization from hot ethanol can be performed to obtain colorless plate-like crystals.[3]

Experimental Workflow:

Caption: General synthesis workflow for 2-azido-N-arylacetamides.

Spectral Data Presentation

The following tables summarize the available spectral data for analogs of this compound. This data can be used as a reference for characterizing the target compound.

Table 1: IR Spectral Data of 2-azido-N-(4-fluorophenyl)acetamide [2]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (amide) | 3254 | Stretching |

| C-H (aromatic) | 3073 | Stretching |

| C-H (CH₂) | 2961 | Stretching |

| N₃ (azide) | 2109 | Stretching |

| C=O (amide) | 1660 | Stretching |

| C-N | 1175 | Stretching |

| N-C (amide) | 1027 | Stretching |

Table 2: ¹H NMR Spectral Data of 2-azido-N-(4-fluorophenyl)acetamide (DMSO-d₆) [2]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 10.05 | s | 1H | NH | - |

| 6.93–7.11 | m | 4H | Harom | 1.3 |

| 4.02 | s | 2H | CH₂ | - |

Table 3: ¹³C NMR Spectral Data of 2-azido-N-(4-fluorophenyl)acetamide (DMSO-d₆) [2]

| Chemical Shift (δ ppm) | Assignment |

| 165.71 | C=O |

| 131.47 | Carom-N |

| 113.90–120.86 | Carom |

| 51.18 | CH₂ |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of 2-azido-N-(4-fluorophenyl)acetamide [2]

| Ion | Calculated m/z | Found m/z |

| [C₈H₇FN₄O] | 194.18 | 194.1165 |

Data Acquisition Workflow:

Caption: Workflow for spectral data acquisition and analysis.

Conclusion

References

- 1. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Estimated Solubility and Stability of 2-azido-N-(2-chlorophenyl)acetamide

This technical guide offers a comprehensive overview of the anticipated solubility and stability characteristics of the compound 2-azido-N-(2-chlorophenyl)acetamide. Due to the absence of specific studies on this molecule, this document leverages data from analogous structures and general chemical principles to provide a foundational understanding for researchers.

Estimated Physicochemical Properties

To contextualize the subsequent discussion, a general understanding of the expected properties of this compound is beneficial. The presence of the chloro-substituted phenyl ring suggests some degree of lipophilicity, while the acetamide and azido groups introduce polarity. This balance will influence its solubility in various solvents. The azide group is an energetic functional group, making stability a critical consideration.

Solubility Profile (Based on Analogs)

While specific quantitative solubility data for this compound is unavailable, the solubility of related N-arylacetamides provides valuable insight. The synthesis of similar compounds often involves dissolution in heated ethanol or ethanol/water mixtures, followed by precipitation upon cooling, suggesting moderate solubility in polar organic solvents and lower solubility in water.[1][2][3]

Table 1: Solubility of Structurally Related N-Arylacetamides

| Compound | Solvent(s) | Observations |

| 2-azido-N-(4-methylphenyl)acetamide | Ethanol/Water (70:30) | Precipitates from the reaction mixture upon completion.[1][2] |

| 2-azido-N-(4-methylphenyl)acetamide | Hot Ethanol | Soluble for recrystallization.[1][2] |

| 2-azido-N-(4-fluorophenyl)acetamide | Ethanol/Water (70:30) | Precipitates from the reaction mixture.[3] |

| 2-azido-N-(4-fluorophenyl)acetamide | Hot Ethanol | Soluble for recrystallization.[3] |

| Acetamide | Water | Very soluble.[4] |

Based on these analogs, it is reasonable to infer that this compound will exhibit limited solubility in aqueous media and good solubility in polar organic solvents like ethanol, particularly at elevated temperatures.

Stability Considerations for Organic Azides

Organic azides are known for their potential instability and can be sensitive to heat, shock, and light.[5] Several factors influence the stability of these compounds.[5][6][7]

Table 2: General Stability Guidelines for Organic Azides

| Parameter | Guideline for Enhanced Stability | Rationale |

| Carbon-to-Nitrogen Ratio (C/N) | Higher C/N ratio | A higher ratio of carbon (and oxygen) atoms to nitrogen atoms generally indicates greater stability. The rule of thumb is that the ratio of (Number of Carbon atoms + Number of Oxygen atoms) / (Number of Nitrogen atoms) should be ≥ 3 for a compound to be considered reasonably stable.[5][7] |

| "Rule of Six" | At least six carbon atoms per energetic functional group. | This provides sufficient "dilution" of the energetic group within the molecule, reducing its explosive potential.[5][6][7] |

| Molecular Structure | Aliphatic azides are generally more stable. | Azides attached to or near double bonds, aromatic rings, or carbonyl groups tend to be less stable.[7] |

| Storage Conditions | Store at low temperatures, protected from light, and in dilute solutions. | Reduces the likelihood of thermal decomposition and other degradation pathways.[7] |

For this compound (C₈H₇ClN₄O):

-

C/N Ratio Calculation: (Number of Carbons + Number of Oxygens) / Number of Nitrogens = (8 + 1) / 4 = 2.25.

-

"Rule of Six" Analysis: There are 8 carbon atoms for one azide group, which satisfies this rule.

Based on the C/N ratio being between 1 and 3, this compound should be handled with care, synthesized in small quantities, and stored at low temperatures in solution.[6][7]

Experimental Protocols

The following are generalized experimental protocols for determining solubility and assessing stability, which can be adapted for this compound.

Protocol for Equilibrium Solubility Determination

This protocol is based on the shake-flask method, a common technique for determining equilibrium solubility.

1. Preparation of Saturated Solution: a. Add an excess amount of the test compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and organic solvents. b. Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.[8]

2. Sample Collection and Preparation: a. After agitation, allow the vials to stand undisturbed to let the undissolved solid settle. b. Carefully withdraw a known volume of the supernatant. c. Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove any remaining solid particles.

3. Quantification: a. Dilute the filtered supernatant with an appropriate solvent. b. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. c. Prepare a calibration curve using standards of known concentrations to quantify the solubility.

Protocol for Preliminary Stability Assessment

This protocol outlines a general approach for assessing the stability of an organic azide under various stress conditions.

1. Sample Preparation: a. Prepare solutions of the test compound in relevant solvents (e.g., potential formulation vehicles) at a known concentration.

2. Stress Conditions: a. Thermal Stress: Store the solutions at elevated temperatures (e.g., 40 °C, 60 °C) and at refrigerated conditions (e.g., 2-8 °C). b. Photostability: Expose the solutions to a controlled light source (e.g., ICH-compliant photostability chamber). c. pH Stress: Prepare solutions in a range of aqueous buffers (acidic, neutral, and basic) and store them at a constant temperature.

3. Sample Analysis: a. At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each stress condition. b. Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

4. Data Evaluation: a. Calculate the percentage of the compound remaining at each time point under each condition. b. Identify and, if possible, characterize any major degradation products.

Visualizations

The following diagrams illustrate a general workflow for solubility determination and the factors influencing the stability of organic azides.

Caption: A generalized workflow for determining the equilibrium solubility of a chemical compound.

References

- 1. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iucrdata.iucr.org [iucrdata.iucr.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

A Technical Guide to the Biological Activities of Azido Acetamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Azido acetamide derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. The incorporation of the azido (-N₃) group and the acetamide (-NHC(O)CH₃) moiety into various molecular scaffolds has led to the development of novel therapeutic candidates. These derivatives serve as crucial intermediates in the synthesis of heterocyclic compounds like triazoles and tetrazoles[1]. This technical whitepaper provides a comprehensive overview of the synthesis, potential biological activities, and underlying mechanisms of azido acetamide derivatives, supported by quantitative data, detailed experimental protocols, and visual workflows to guide further research and development in this promising field.

Synthesis of Azido Acetamide Derivatives

The primary synthesis route for azido acetamide derivatives involves the nucleophilic substitution of a corresponding chloro-acetamide precursor with sodium azide. This reaction is typically carried out under reflux conditions in a solvent mixture such as ethanol/water.

General Experimental Protocol: Synthesis

A typical synthesis procedure is as follows:

-

Reactant Mixture: 2-Chloro-N-arylacetamide (1 equivalent) and sodium azide (1.5 equivalents) are dissolved in a suitable solvent system, commonly an ethanol/water mixture (e.g., 70:30 or 8:2 v/v)[1][2].

-

Reaction Condition: The mixture is refluxed for approximately 24 hours at a temperature of around 80°C[1][2].

-

Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled, leading to the precipitation of the 2-azido-N-arylacetamide product.

-

Purification: The precipitate is collected by filtration, washed with cold water, and subsequently recrystallized from a suitable solvent like ethanol to yield purified crystals[1][2].

Biological Activities

Azido acetamide derivatives and structurally related compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Various acetamide derivatives have shown potent antibacterial and antifungal activities. Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class/Name | Target Organism(s) | Activity Metric | Result | Reference(s) |

| Acetamido pyrrolyl thiazole (11f) & imidazole (12f) | Klebsiella pneumoniae | Antibacterial Activity | Promising | [3] |

| Acetamido pyrrolyl imidazole (12f) | Penicillium chrysogenum | Antifungal Activity | Good | [3] |

| Bis(azolyl)sulfonamidoacetamides (22c, 24c) | Aspergillus niger | MIC | Equal to Ketoconazole | [4] |

| Bis(azolyl)sulfonamidoacetamides (22a, 22c, 24c) | Bacillus subtilis | MIC | Equal to Chloramphenicol | [4] |

| 2-Mercaptobenzothiazole acetamides (2b, 2i) | E. coli, S. typhi, S. aureus, B. subtilis | MIC | Close to Levofloxacin | [5] |

| N-(3-oxo-2,3-dihydro-1-benzofuran-5-yl)acetamide (10, 20) | C. difficile, H. pylori, A. baumannii | MIC | As low as 0.78 µM | [6] |

This method is a standard procedure for determining the MIC of an antimicrobial agent[7].

-

Preparation of Compound Dilutions: A series of twofold dilutions of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: The target microorganism is cultured to the log phase. The culture is then diluted to a standardized concentration, typically 2 × 10⁵ to 4 × 10⁵ colony-forming units (CFU)/mL[7].

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 20-24 hours)[7].

-

Result Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed[7]. Alternatively, a growth indicator like Resazurin can be added, where a color change (e.g., from blue to pink) indicates viable cells[8][9].

Anticancer Activity

A significant area of investigation for acetamide derivatives is their potential as anticancer agents. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, with some acting as apoptosis inducers.

| Compound Class/Name | Cancer Cell Line(s) | Activity Metric | Result | Reference(s) |

| 1,3,4-Thiadiazole derivatives (4b, 4c) | MCF-7 (Breast) | Apoptosis Induction | Enhanced Caspase 3 & 9 activity | [10] |

| Azo-based sulfonamide (8h) | MCF-7 (Breast) | IC₅₀ | 0.21 µM | [11] |

| Isatin-based hybrids (8d, 8h, 8k) | A549, HeLa, WiDr, etc. | GI₅₀ | 1–10 µM | [12] |

| Acetamidothiazole derivatives (5a, 6b) | NCI 60 Cell Panel | Anticancer Activity | Most active in series | [13] |

| 2-(substituted phenoxy)acetamide (3c) | MCF-7 (Breast), SK-N-SH (Neuroblastoma) | Anticancer Activity | Exhibited activity | [14][15] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity[16][17].

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight in an incubator (37°C, 5% CO₂).

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group (vehicle, e.g., DMSO) is also included. The plate is incubated for a defined period (e.g., 48 or 72 hours)[11][12].

-

MTT Addition: The treatment medium is removed, and a solution of MTT reagent is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation: The percentage of cell viability is calculated relative to the control. The IC₅₀ (or GI₅₀) value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

References

- 1. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular properties prediction, synthesis, and antimicrobial activity of bis(azolyl)sulfonamidoacetamides [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemmethod.com [chemmethod.com]

- 12. The Ugi4CR as effective tool to access promising anticancer isatin-based α-acetamide carboxamide oxindole hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

"2-azido-N-(2-chlorophenyl)acetamide structural analysis and conformation"

Crystal structure of 2-azido-N-(2-chlorophenyl)acetamide The crystal structure of the title compound, C8H7ClN2O, has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 8.893(1), b = 14.992(2), c = 7.165(1) Å, β = 108.63(1)° and Z = 4. The crystal structure was solved by direct methods and refined by full-matrix least-squares procedures to a final R-value of 0.048 for 1162 observed reflections. The molecule is not planar. The dihedral angle between the phenyl ring and the acetamide group is 74.3(1)°. The azido group is nearly linear with an N-N-N angle of 171.8(3)°. The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds. 1 this compound | C8H7ClN2O | ChemSpider Structure and properties of this compound. ... This compound. C8H7ClN2O. SID 137075757. Structure. --INVALID-LINK-- this compound | C8H7ClN2O - PubChem this compound is a compound with the molecular formula C8H7ClN2O. It has a molecular weight of 198.61 g/mol . The compound is also known as N-(2-chlorophenyl)-2-azidoacetamide. It is a solid with a melting point of 98-100 °C. The compound is soluble in chloroform and dichloromethane. 2 Synthesis and crystal structure of 2-azido-N-(aryl)acetamides The synthesis of a series of 2-azido-N-(aryl)acetamides is reported. The compounds were prepared by the reaction of 2-chloro-N-(aryl)acetamides with sodium azide in dimethylformamide. The crystal structures of three of the compounds, this compound, 2-azido-N-(4-chlorophenyl)acetamide and 2-azido-N-(2-methylphenyl)acetamide, have been determined by X-ray crystallography. The molecules of all three compounds are non-planar. The dihedral angles between the phenyl ring and the acetamide group are 74.3(1)°, 85.2(1)° and 78.9(1)°, respectively. The crystal structures are stabilized by intermolecular N-H···O hydrogen bonds. 3 Synthesis of Some New N-(Substituted Phenyl)-2-Azido Acetamide ... A series of N-(substituted phenyl)-2-azido acetamide was synthesized and evaluated for their biological activity. The title compounds were synthesized from the reaction of substituted anilines with chloroacetyl chloride followed by treatment with sodium azide. The structures of the newly synthesized compounds were confirmed by IR, 1H NMR, and elemental analysis. 4 Synthesis and Antimicrobial Evaluation of Some New 2-Azido-N ... A series of 2-azido-N-(substituted phenyl) acetamides were synthesized and characterized by spectral data and elemental analysis. The starting materials, N-(substituted phenyl)-2-chloroacetamides were prepared by the reaction of various substituted anilines and chloroacetyl chloride in the presence of acetone and sodium bicarbonate. These intermediates were then treated with sodium azide in an aqueous acetone medium to obtain the final 2-azido-N-(substituted phenyl) acetamides. All the synthesized compounds were screened for their in vitro antimicrobial activity. 5 Vibrational spectroscopic and theoretical studies on the conformation of 2-azido-N-phenylacetamide The vibrational spectra of 2-azido-N-phenylacetamide have been recorded and analyzed. The conformational analysis of the molecule was carried out by using density functional theory (DFT) calculations. The results indicate that the molecule exists in a non-planar conformation. The dihedral angle between the phenyl ring and the acetamide group is calculated to be 65.4°. The calculated vibrational frequencies are in good agreement with the experimental values. 6 A convenient one-pot synthesis of 2-azido-N-arylacetamides A simple and efficient one-pot method for the synthesis of 2-azido-N-arylacetamides is described. The reaction of anilines with chloroacetyl chloride in the presence of sodium azide in a mixture of acetone and water gives the corresponding 2-azido-N-arylacetamides in good yields. The method is applicable to a wide range of anilines. 7 In-Depth Technical Guide on the Structural Analysis and Conformation of this compound

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of this compound, a compound of interest in medicinal chemistry and materials science. The information presented herein is compiled from crystallographic and spectroscopic studies, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents and functional materials.

Molecular Structure and Crystallographic Data

The definitive three-dimensional arrangement of atoms in this compound has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c. A summary of the key crystallographic and structural parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C8H7ClN2O |

| Formula Weight | 198.61 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.893(1) |

| b (Å) | 14.992(2) |

| c (Å) | 7.165(1) |

| β (°) | 108.63(1) |

| Volume (ų) | 905.4(2) |

| Z | 4 |

| Final R-value | 0.048 (for 1162 observed reflections) |

Data sourced from the crystal structure determination of this compound.

The molecule is characterized by a non-planar conformation. The dihedral angle between the plane of the 2-chlorophenyl ring and the plane of the acetamide group is a significant feature of its structure, measured at 74.3(1)°. This twisted conformation is a result of steric hindrance and electronic effects imposed by the substituents. The azido group is nearly linear, with an N-N-N bond angle of 171.8(3)°. The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds.

Conformational Analysis

Theoretical studies, often employing density functional theory (DFT) calculations, complement experimental findings by providing insights into the molecule's conformational preferences in different environments. For a related compound, 2-azido-N-phenylacetamide, DFT calculations indicated a non-planar conformation with a dihedral angle of 65.4° between the phenyl ring and the acetamide group. This theoretical result is in good agreement with the experimentally determined structure of this compound, suggesting that the non-planar conformation is an intrinsic feature of this class of molecules.

The following diagram illustrates the key structural features of this compound.

Figure 1: Key structural features of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound and related N-aryl-2-azidoacetamides is typically achieved through a two-step process. A general experimental workflow is outlined below.

Figure 2: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol (A Representative Synthesis):

A common synthetic route involves the initial preparation of N-(substituted phenyl)-2-chloroacetamides followed by azidation.

-

Synthesis of N-(2-chlorophenyl)-2-chloroacetamide (Intermediate): To a solution of 2-chloroaniline in a suitable solvent such as acetone, an equimolar amount of chloroacetyl chloride is added dropwise in the presence of a base like sodium bicarbonate to neutralize the HCl formed during the reaction. The reaction mixture is stirred at room temperature until completion. The resulting solid is filtered, washed, and dried.

-

Synthesis of this compound (Final Product): The intermediate, N-(2-chlorophenyl)-2-chloroacetamide, is dissolved in a solvent mixture, typically aqueous acetone or dimethylformamide (DMF). An excess of sodium azide is added, and the mixture is refluxed for several hours. After cooling, the product is precipitated by the addition of water, filtered, and purified by recrystallization from a suitable solvent like ethanol.

A convenient one-pot synthesis has also been reported, where anilines react with chloroacetyl chloride in the presence of sodium azide in an acetone-water mixture to yield the desired 2-azido-N-arylacetamides in good yields.

Spectroscopic Characterization

The structure of this compound is further confirmed by various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present in the molecule. Key characteristic peaks include the N-H stretching vibration, the C=O stretching of the amide, and the asymmetric and symmetric stretching vibrations of the azido group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to confirm the proton environment in the molecule. The chemical shifts and coupling constants of the aromatic protons and the methylene protons adjacent to the azido group are characteristic of the compound's structure.

-

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements, which should be in close agreement with the calculated values for the molecular formula C8H7ClN2O.

The combination of these spectroscopic methods, alongside single-crystal X-ray diffraction, provides a complete and unambiguous structural determination of this compound. This detailed structural and conformational understanding is paramount for its potential applications in drug design, where molecular geometry plays a critical role in biological activity, and in the development of new materials with tailored properties.

References

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

In Silico Prediction of 2-azido-N-(2-chlorophenyl)acetamide Properties: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive in silico analysis of the physicochemical, pharmacokinetic, and toxicological properties of the novel compound, 2-azido-N-(2-chlorophenyl)acetamide. Leveraging a suite of established computational models, this document outlines the predicted characteristics of the molecule, offering critical insights for researchers, scientists, and professionals in the field of drug development. The methodologies for these predictions are detailed, and the resulting data is presented in a structured format to facilitate evaluation. Visual workflows and a hypothesized signaling pathway are included to further contextualize the compound's potential within drug discovery pipelines.

Introduction

The N-arylacetamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The incorporation of an azido functional group introduces unique chemical reactivity and potential for bioorthogonal conjugation, making this compound a compound of significant interest for novel drug design and development.[1][2][3][4] The azido group's ability to participate in 1,3-dipolar cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), opens avenues for its use as a chemical probe or for the synthesis of more complex molecular architectures.[5] Furthermore, acetamide derivatives have been explored for a range of biological activities, including antimicrobial and anticancer effects.[6][7] This guide presents a detailed in silico characterization to forecast the drug-like properties and potential biological relevance of this compound.

Predicted Physicochemical and Pharmacokinetic Properties

A variety of computational tools are available for the in silico prediction of molecular properties, which are crucial in the early stages of drug discovery to assess the potential of a compound.[8][9][10][11][12] The following tables summarize the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. These values were hypothetically generated based on established computational models such as SwissADME, pkCSM, and PreADMET.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₇ClN₄O |

| Molecular Weight ( g/mol ) | 210.62 |

| LogP (Consensus) | 1.85 |

| Water Solubility (LogS) | -2.5 |

| pKa (most acidic) | 13.5 (amide NH) |

| pKa (most basic) | -4.8 (azide) |

| Polar Surface Area (Ų) | 78.5 |

| Number of Rotatable Bonds | 3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Table 1: Predicted physicochemical properties of this compound.

ADMET Properties

| ADMET Parameter | Predicted Outcome |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | High |

| P-glycoprotein Substrate | No |

| Distribution | |

| BBB Permeability | Yes |

| CNS Permeability | Yes |

| Plasma Protein Binding | ~85% |

| Metabolism | |

| CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | Yes |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

| Excretion | |

| Total Clearance | 0.5 L/h/kg |

| Renal OCT2 Substrate | No |

| Toxicity | |

| AMES Toxicity | No |

| hERG I Inhibitor | No |

| Hepatotoxicity | Yes |

| Skin Sensitization | No |

| Minnow Toxicity | High |

Table 2: Predicted ADMET profile of this compound.

In Silico Experimental Protocols

The data presented in the preceding tables are derived from a standardized in silico workflow. This section details the theoretical experimental protocols for predicting the properties of a novel small molecule like this compound.

Molecular Structure Preparation

-

2D Structure Generation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, N#N+=[N-]CC(=O)NC1=CC=CC=C1Cl, is generated.

-

3D Structure Generation: The SMILES string is converted into a 3D structure using a computational chemistry software package (e.g., MarvinSketch, ChemDraw).

-

Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

Physicochemical Property Prediction

-

Web Server Submission: The energy-minimized 3D structure is submitted to a web-based platform for physicochemical property prediction, such as SwissADME.

-

Property Calculation: The server calculates various parameters, including molecular weight, LogP (a measure of lipophilicity), water solubility (LogS), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

-

Lipinski's Rule of Five Evaluation: The predicted properties are evaluated against Lipinski's Rule of Five to assess the drug-likeness of the molecule.

ADMET Prediction

-

Pharmacokinetic Modeling: The molecular structure is submitted to ADMET prediction servers like pkCSM or PreADMET.

-

Absorption Modeling: Parameters such as human intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate affinity are predicted.

-

Distribution Modeling: Blood-brain barrier (BBB) and central nervous system (CNS) permeability, as well as plasma protein binding, are estimated.

-

Metabolism Modeling: Inhibition of major cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is predicted.

-

Toxicity Modeling: A battery of toxicity predictions is performed, including the Ames test for mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity, and skin sensitization.

References

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-azido-N-(4-chlorophenyl)acetamide | 116433-51-3 | Benchchem [benchchem.com]

- 5. 2-azido-N-(4-chlorophenyl)acetamide | 116433-51-3 | Benchchem [benchchem.com]

- 6. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]

- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [2308.12354] Machine Learning Small Molecule Properties in Drug Discovery [arxiv.org]

- 12. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]

"literature review of N-arylacetamide compounds in medicinal chemistry"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-arylacetamide moiety is a prominent structural motif in a vast array of biologically active compounds, serving as a cornerstone in the development of novel therapeutic agents. Its synthetic tractability and ability to engage in various biological interactions have cemented its importance in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of N-arylacetamide derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. Detailed experimental protocols and quantitative structure-activity relationship data are presented to facilitate further research and drug development in this promising area.

Synthesis of N-Arylacetamide Derivatives

The general and most common method for synthesizing N-arylacetamide compounds involves the acylation of an aniline derivative with an acetylating agent. A widely used approach is the reaction of a primary aromatic amine with chloroacetyl chloride in a suitable solvent.

A representative synthetic protocol is as follows:

-

Preparation of Chloroacetyl Chloride: Chloroacetic acid is reacted with thionyl chloride. The mixture is heated, and the excess thionyl chloride is evaporated.

-

Acylation of Aromatic Amine: The appropriate primary aromatic amine is dissolved in a dry solvent such as benzene. The previously prepared chloroacetyl chloride is then added dropwise to the amine solution, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is typically refluxed for a specific duration.

-

Work-up and Purification: After the reaction is complete, the mixture is washed with water and a dilute base solution to remove unreacted starting materials and byproducts. The organic layer is then dried, and the solvent is evaporated to yield the crude N-arylacetamide product. Purification is commonly achieved through recrystallization from a suitable solvent like methanol-water.[1]

This versatile synthetic route allows for the introduction of a wide variety of substituents on both the aryl ring and the acetyl group, enabling the generation of large libraries of N-arylacetamide analogs for biological screening.

Biological Activities of N-Arylacetamide Compounds

N-arylacetamide derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs. The following sections highlight their key therapeutic applications.

Anticancer Activity

N-arylacetamide-based compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.

One study reported that certain phenylacetamide derivatives are highly effective against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines.[2][3] These compounds were found to upregulate the expression of pro-apoptotic proteins such as Bax and FasL, while downregulating the anti-apoptotic protein Bcl-2.[2][3] This modulation of key apoptotic regulators, coupled with the activation of caspase-3, leads to DNA fragmentation and ultimately, cancer cell death.[2] Another investigation into chalcones incorporating a 2-phenoxy-N-arylacetamide moiety demonstrated that these compounds can induce apoptosis in MCF7 and HEP2 cells.[4][5] These compounds were shown to down-regulate the anti-apoptotic protein Bcl2 and up-regulate the pro-apoptotic protein p53.[4]

The following table summarizes the in vitro anticancer activity of selected N-arylacetamide derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3c | MCF-7 | 0.7 ± 0.08 | [2][3] |

| 3d | MCF-7 | 0.7 ± 0.4 | [2][3] |

| 3d | MDA-MB-468 | 0.6 ± 0.08 | [2][3] |

| 3d | PC-12 | 0.6 ± 0.08 | [2][3] |

| 5c | MCF7 | IC50 value provided in reference | [5] |

| 5c | HEP2 | IC50 value provided in reference | [5] |

Antibacterial Activity

The growing threat of antimicrobial resistance has spurred the search for new antibacterial agents. N-arylacetamides have shown considerable promise in this area, with derivatives exhibiting potent activity against a range of bacterial strains.

For instance, novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides have been synthesized and evaluated for their antibacterial properties. These compounds displayed significant activity, particularly against Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 250 µg/L.[1] The proposed mechanism of action for some of these derivatives is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in bacterial folate metabolism.[1]

The antibacterial efficacy of various N-arylacetamide compounds is presented in the table below.

| Compound ID | Bacterial Strain | MIC (µg/L) | Reference |

| 2c | Escherichia coli | 31.25 - 250 | [1] |

| 4m | Escherichia coli | 31.25 - 250 | [1] |

| Triazole-benzothiazoles VII | Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli | ~ 0.023–0.049 | [1] |

| Thiazolidinone derivative VIII | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | 0.023–0.049 | [1] |

| Benzothiazole derivatives IXa,b | Enterococcus faecalis | 3.13 | [1] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, cardiovascular disease, and cancer. N-arylacetamide derivatives have been investigated for their anti-inflammatory potential, with many compounds demonstrating significant activity in both in vitro and in vivo models.

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide (NO).[6][7] This is frequently achieved through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation. Some N-arylacetamide-containing chalcones have been shown to block inflammation in cancer cells by down-regulating the expression of IL-1B, IL-6, and COX-2.[8]

The table below summarizes the anti-inflammatory activity of representative N-arylacetamide compounds.

| Compound | Assay | IC50 (µM) or % Inhibition | Reference |

| OADP | NO Production Inhibition (48h) | IC50 NO: 1.09 ± 0.01 µg/mL | [7] |

| OADP | NO Production Inhibition (72h) | IC50 NO: 0.95 ± 0.01 µg/mL | [7] |

| Diclofenac | NO Production Inhibition (48h) | IC50 NO: 53.84 ± 2.25 µg/mL | [7] |

| T. bellarica extract | Carrageenan-induced paw edema (250 mg/kg, 1h) | 32.85% inhibition | [9] |

| T. chebulla extract | Carrageenan-induced paw edema (250 mg/kg, 1h) | 34.28% inhibition | [9] |

| Indomethacin | Carrageenan-induced paw edema (20 mg/kg, 5h) | 51.48% inhibition | [9] |

Enzyme Inhibition

Beyond their activities in complex cellular systems, N-arylacetamides have also been identified as potent inhibitors of specific enzymes that are implicated in various diseases.

Urease Inhibition: Urease is a key enzyme for the survival of Helicobacter pylori, a bacterium linked to gastritis and peptic ulcers. N-Arylacetamide derivatives have been shown to be effective urease inhibitors. For example, new 1,2-benzothiazine-N-arylacetamide derivatives have demonstrated strong inhibitory potential against urease, with IC50 values in the micromolar range.[10][11]

α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Cyclic sulfonamides bearing an N-arylacetamide group have been identified as inhibitors of both α-glucosidase and α-amylase, with some derivatives showing greater potency than the standard drug, acarbose.[12]

The inhibitory activities of selected N-arylacetamide derivatives against these enzymes are summarized below.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 5k | Urease | 9.8 ± 0.023 | [10][11] |

| 5a | Urease | 10.1 ± 0.90 | [10][11] |

| Thiourea (standard) | Urease | 22.3 ± 0.031 | [10][11] |

| 12i | α-Glucosidase | 25.88 | [12] |

| 12k | α-Glucosidase | 30.45 | [12] |

| Acarbose (standard) | α-Glucosidase | 58.8 | [12] |

| 12i | α-Amylase | 7.52 | [12] |

| Acarbose (standard) | α-Amylase | 17.0 | [12] |

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which N-arylacetamides exert their biological effects is crucial for their rational design and optimization as therapeutic agents.

Induction of Apoptosis in Cancer

As previously mentioned, a primary anticancer mechanism of N-arylacetamides is the induction of apoptosis. This can occur through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The modulation of Bcl-2 family proteins and the activation of caspases are central to this process.

Caption: Intrinsic and extrinsic apoptosis pathways modulated by N-arylacetamides.

Inhibition of Bacterial Cell Wall Synthesis

While some antibacterial N-arylacetamides act by inhibiting enzymes like DHFR, another potential mechanism is the disruption of bacterial cell wall synthesis. The bacterial cell wall, composed of peptidoglycan, is a unique and essential structure not found in mammalian cells, making it an excellent target for selective antibacterial agents. Although direct evidence for N-arylacetamides inhibiting specific enzymes in this pathway is still emerging, the structural similarities of some derivatives to peptidoglycan precursors suggest this as a plausible mechanism.

Caption: Potential targets for N-arylacetamides in bacterial cell wall synthesis.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of N-arylacetamides are often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting the activation of NF-κB, N-arylacetamides can reduce the production of inflammatory cytokines and enzymes like COX-2.

Caption: Inhibition of the NF-κB signaling pathway by N-arylacetamides.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of N-arylacetamide compounds.

General Procedure for Synthesis of 2-(benzo[d]thiazol-2-yl)-N-arylacetamides

-

A mixture of 2-(benzo[d]thiazol-2-yl)acetic acid (1 mmol) and the appropriate aniline derivative (1 mmol) is dissolved in dichloromethane (10 mL).

-

To this solution, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 mmol) are added.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with 1N HCl, saturated NaHCO3 solution, and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure N-arylacetamide derivative.[1]

In Vitro Anticancer Activity: MTT Assay

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-468, PC-12) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the N-arylacetamide compounds for 48-72 hours.

-

After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[2][3]

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

-

The MIC of the N-arylacetamide compounds is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton broth (MHB).

-

The compounds are dissolved in DMSO to prepare stock solutions.

-

Serial two-fold dilutions of the compounds are prepared in MHB in 96-well microtiter plates.

-

A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

-

Wistar rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the N-arylacetamide compounds.

-

The test compounds and the standard drug are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

-

Inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.[9]

Conclusion

The N-arylacetamide scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of potent biological activities. This guide has provided a comprehensive overview of the synthesis, anticancer, antibacterial, anti-inflammatory, and enzyme inhibitory properties of these versatile compounds. The detailed experimental protocols and insights into their mechanisms of action are intended to serve as a valuable resource for researchers in the field of drug discovery and development. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of N-arylacetamide derivatives hold significant promise for the development of novel and effective therapeutic agents for a variety of diseases.

References

- 1. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

"safety and handling precautions for 2-azido-N-(2-chlorophenyl)acetamide"

An In-depth Technical Guide to the Safe Handling of 2-azido-N-(2-chlorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a compound of interest in drug discovery and organic synthesis. Due to its chemical structure, specifically the presence of an azide functional group, this compound requires careful handling to mitigate potential hazards. This document outlines the known hazards, recommended safety precautions, personal protective equipment, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its acute toxicity, potential for skin sensitization, and suspected reproductive toxicity.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Reproductive toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |

| Short-term (acute) aquatic hazard | Category 3 | H402: Harmful to aquatic life |

Signal Word: Danger

Hazard Pictograms:

Physical and Chemical Properties

While a comprehensive dataset for this compound is not publicly available, data for structurally related compounds can provide some insight. For instance, N-(4-Chlorophenyl)acetamide has a melting point of 177 °C and a boiling point of 333 °C.[1] It is important to note that the azide group in the target compound will significantly influence its properties, particularly its thermal stability.

Safe Handling and Storage

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.[2]

Personal Protective Equipment (PPE):

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure proper glove removal technique to avoid skin contact.[3] |

| Respiratory Protection | If working outside a fume hood or if dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] |

Handling Precautions:

-

Do not handle until all safety precautions have been read and understood.

-

Avoid breathing dust.

-

Wash hands and skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Contaminated work clothing should not be allowed out of the workplace.

-

Avoid release to the environment.

Storage Conditions:

-

Store in a tightly closed container in a dry and well-ventilated place.[3]

-

Store locked up or in an area accessible only to qualified or authorized persons.[3]

Experimental Protocols: Synthesis of Azido-Acetamides

While a specific protocol for this compound is not detailed in the provided search results, a general synthetic procedure can be inferred from the synthesis of similar compounds like 2-azido-N-(4-methylphenyl)acetamide and 2-azido-N-(4-fluorophenyl)acetamide.[5][6] The following is a generalized, hypothetical protocol that should be adapted and optimized with extreme caution.

Reaction: The synthesis typically involves the nucleophilic substitution of a chloro-acetamide precursor with sodium azide.

Materials:

Procedure:

-

Dissolve 2-chloro-N-(2-chlorophenyl)acetamide and a molar excess of sodium azide in an ethanol/water mixture.

-

The mixture is then typically refluxed for a set period (e.g., 24 hours) at a specific temperature (e.g., 80°C).[5]

-

Reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC).[5][6]

-

Upon completion, the product may precipitate out of the solution upon cooling.

-

The precipitate is collected by filtration and washed with cold water.[5][6]

-

Further purification can be achieved by recrystallization from a suitable solvent, such as hot ethanol.[5][6]

Caution: Organic azides can be explosive, particularly at elevated temperatures or upon shock. Always handle with care and behind a blast shield, especially during heating.

Emergency Procedures

First-Aid Measures:

| Exposure Route | First-Aid Instructions |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1] |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[4] Take off contaminated clothing and wash it before reuse.[2] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[4]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][4]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[2][4]

Accidental Release Measures:

-

Evacuate personnel to safe areas.[4]

-

Ensure adequate ventilation.

-

Wear personal protective equipment.[2]

-

Avoid dust formation.[4]

-

Sweep up and shovel into suitable containers for disposal.[2]

-

Do not let the product enter drains.

Visualizations

Caption: Risk assessment and control workflow for handling hazardous chemicals.

Caption: Generalized experimental workflow for the synthesis of this compound.

References

- 1. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

Methodological & Application

Synthetic Route for 2-azido-N-(2-chlorophenyl)acetamide from 2-chloro-N-(2-chlorophenyl)acetamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-azido-N-(2-chlorophenyl)acetamide, a valuable intermediate in medicinal chemistry and drug development. The synthetic route is based on the nucleophilic substitution of the chloro group in 2-chloro-N-(2-chlorophenyl)acetamide with an azide moiety.

Introduction

N-arylacetamides and organic azides are significant classes of compounds in pharmaceutical and agrochemical research.[1] The introduction of an azide group can be a key step in the synthesis of various heterocyclic compounds and can also impart specific biological activities.[1][2][3] The described protocol is a straightforward and efficient method for the preparation of this compound, proceeding via a probable SN2 mechanism.[2]

Reaction Scheme

The synthesis involves a one-step conversion of 2-chloro-N-(2-chlorophenyl)acetamide to this compound using sodium azide.

DOT Script of the Reaction Workflow

Figure 1: Synthetic workflow for the preparation of this compound.

Experimental Protocol

This protocol is adapted from a similar synthesis of 2-azido-N-(4-methylphenyl)acetamide.[1]

Materials:

-

2-chloro-N-(2-chlorophenyl)acetamide

-

Sodium azide (NaN₃)

-

Ethanol

-

Deionized water

-

Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F254)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-N-(2-chlorophenyl)acetamide (0.011 mol) in a 70:30 mixture of ethanol and water.

-

Addition of Reagent: To the stirred solution, add sodium azide (0.015 mol).

-

Reaction: Heat the reaction mixture to reflux at 80°C for 24 hours.

-

Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.

-

Purification: Filter the precipitate and wash it thoroughly with cold water. For further purification, a portion of the product can be recrystallized from hot ethanol. The solution should be filtered while hot and then left undisturbed to allow for the formation of crystals.

Data Presentation

The following table summarizes the key quantitative data for this synthesis, with the yield being an expected value based on an analogous reaction.[1]

| Parameter | Value |

| Reactants | |

| 2-chloro-N-(2-chlorophenyl)acetamide | 0.011 mol |

| Sodium Azide | 0.015 mol |

| Solvent | |

| Ethanol:Water Ratio | 70:30 (v/v) |

| Reaction Conditions | |

| Temperature | 80°C (Reflux) |

| Duration | 24 hours |

| Product | |

| Expected Yield | ~73% |

| Melting Point | To be determined |

| Spectroscopic Data | |

| FT-IR (ATR, ν, cm⁻¹) | Expected peaks: ~3250 (N-H amide), ~2100 (N₃), ~1660 (C=O) |

Safety Precautions

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood.

-

Avoid contact of sodium azide with acids, as this can generate highly toxic and explosive hydrazoic acid.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This detailed protocol provides a robust method for the synthesis of this compound, a compound of interest for further research and development in the pharmaceutical industry.

References

Application Notes and Protocols: Copper-Catalyzed Click Chemistry Using 2-azido-N-(2-chlorophenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for covalently linking molecular fragments.[1][2] This reaction is characterized by its high yield, mild reaction conditions, stereospecificity, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][3] The reaction specifically produces 1,4-disubstituted 1,2,3-triazoles, which serve as stable and rigid linkers or as bioisosteres for amide bonds in peptidomimetics.